Cas no 379729-52-9 (3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid)

3-(4-{3-(Trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid is a synthetic organic compound featuring a trifluoromethylphenylsulfamoyl group conjugated to a propenoic acid moiety. This structure imparts unique physicochemical properties, including enhanced electrophilicity and potential bioactivity, making it valuable in medicinal chemistry and pharmaceutical research. The trifluoromethyl group improves metabolic stability and lipophilicity, while the sulfamoyl linker offers versatility for further functionalization. The α,β-unsaturated carboxylic acid moiety allows participation in Michael addition reactions, facilitating its use as a building block for drug discovery. Its well-defined structure and synthetic accessibility make it suitable for applications in inhibitor design, enzyme targeting, and structure-activity relationship studies.
3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid structure
379729-52-9 structure
商品名:3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid
CAS番号:379729-52-9
MF:C16H12F3NO4S
メガワット:371.330993652344
MDL:MFCD03152771
CID:843433
PubChem ID:2345510

3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 3-[4-(3-TRIFLUOROMETHYL-PHENYLSULFAMOYL)-PHENYL]-ACRYLIC ACID
    • 3-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)prop-2-enoic acid
    • NE12416
    • 3-[4-(3-trifluoromethylphenylsulfamoyl)phenyl]acrylic acid
    • (2E)-3-(4-{[3-(TRIFLUOROMETHYL)PHENYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID
    • 3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid
    • AKOS000114950
    • Z2942852812
    • EN300-00602
    • 3-(4-(N-(3-(Trifluoromethyl)phenyl)sulfamoyl)phenyl)acrylic acid
    • J-511469
    • (E)-3-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid
    • 379729-52-9
    • EN300-833012
    • CS-0345073
    • MDL: MFCD03152771
    • インチ: 1S/C16H12F3NO4S/c17-16(18,19)12-2-1-3-13(10-12)20-25(23,24)14-7-4-11(5-8-14)6-9-15(21)22/h1-10,20H,(H,21,22)/b9-6+
    • InChIKey: IZEATXHGLJMWIR-RMKNXTFCSA-N
    • ほほえんだ: S(C1C=CC(/C=C/C(=O)O)=CC=1)(NC1C=CC=C(C(F)(F)F)C=1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 371.04391352g/mol
  • どういたいしつりょう: 371.04391352g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 590
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 91.8

3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-833012-0.05g
(2E)-3-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)prop-2-enoic acid
379729-52-9 100%
0.05g
$64.0 2023-07-10
Enamine
EN300-833012-0.1g
(2E)-3-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)prop-2-enoic acid
379729-52-9 100%
0.1g
$66.0 2023-07-10
Enamine
EN300-833012-1.0g
(2E)-3-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)prop-2-enoic acid
379729-52-9 100%
1.0g
$256.0 2023-07-10
Enamine
EN300-00602-0.05g
3-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)prop-2-enoic acid
379729-52-9 95.0%
0.05g
$91.0 2025-02-19
Enamine
EN300-00602-0.1g
3-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)prop-2-enoic acid
379729-52-9 95.0%
0.1g
$136.0 2025-02-19
Enamine
EN002-7271-0.25g
3-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)prop-2-enoic acid
379729-52-9 95%
0.25g
$447.0 2023-10-28
Enamine
EN002-7271-2.5g
3-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)prop-2-enoic acid
379729-52-9 95%
2.5g
$949.0 2023-10-28
Enamine
EN300-00602-0.25g
3-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)prop-2-enoic acid
379729-52-9 95.0%
0.25g
$194.0 2025-02-19
1PlusChem
1P00C7A9-250mg
3-[4-(3-TRIFLUOROMETHYL-PHENYLSULFAMOYL)-PHENYL]-ACRYLIC ACID
379729-52-9 95%
250mg
$251.00 2025-02-26
A2B Chem LLC
AF68513-250mg
3-[4-(3-TRIFLUOROMETHYL-PHENYLSULFAMOYL)-PHENYL]-ACRYLIC ACID
379729-52-9 98%
250mg
$169.00 2024-04-20

3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid 関連文献

3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acidに関する追加情報

3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid (CAS No. 379729-52-9): A Comprehensive Overview

3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid (CAS No. 379729-52-9) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as TFA-PSPA, is characterized by its unique structural features, including a trifluoromethyl group and a sulfamoyl moiety, which contribute to its potential therapeutic applications.

The chemical structure of 3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid consists of a propenoic acid backbone with a substituted phenyl ring. The presence of the trifluoromethyl group imparts enhanced lipophilicity and metabolic stability, while the sulfamoyl group confers specific biological activity. These properties make it an attractive candidate for various pharmacological studies.

Recent research has focused on the potential of TFA-PSPA as an inhibitor of specific enzymes and receptors. Studies have shown that this compound exhibits potent inhibitory activity against certain kinases and proteases, which are implicated in various diseases, including cancer and inflammatory disorders. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that TFA-PSPA effectively inhibited the activity of protein kinase C (PKC), a key regulator of cell proliferation and survival.

In addition to its enzymatic inhibition properties, 3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid has been investigated for its anti-inflammatory effects. In vitro and in vivo studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases. A 2020 study in the European Journal of Pharmacology reported that TFA-PSPA significantly attenuated inflammation in a murine model of colitis.

The pharmacokinetic profile of TFA-PSPA has also been extensively studied. Research indicates that this compound exhibits favorable oral bioavailability and a long half-life, which are desirable properties for drug development. A 2019 study in the Journal of Pharmaceutical Sciences found that TFA-PSPA had good absorption, distribution, metabolism, and excretion (ADME) properties, suggesting its potential as an orally active therapeutic agent.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid in humans. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings are encouraging and pave the way for further clinical development.

In conclusion, 3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid (CAS No. 379729-52-9) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, TFA-PSPA holds significant promise for addressing unmet medical needs in various disease areas.

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